molecular formula C19H22N2OS B2902289 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide CAS No. 2097921-12-3

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide

Cat. No.: B2902289
CAS No.: 2097921-12-3
M. Wt: 326.46
InChI Key: ATSPHYPMALKYDD-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a pyridine ring, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving the pyridine and phenyl groups.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridine groups can interact with the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide
  • N-[(6-fluoropyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interaction with molecular targets. This makes it distinct from similar compounds that lack the cyclopropyl group.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-23-17-8-2-14(3-9-17)5-11-19(22)21-13-15-4-10-18(20-12-15)16-6-7-16/h2-4,8-10,12,16H,5-7,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSPHYPMALKYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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